![molecular formula C13H21N3O B8344691 5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine](/img/structure/B8344691.png)
5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an amine group at the 3-position and an isopropylpiperidin-4-yloxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Isopropylpiperidin-4-yloxy Group: This step involves the reaction of a suitable pyridine derivative with 1-isopropylpiperidine-4-ol under appropriate conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce corresponding amines or alcohols .
Scientific Research Applications
5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure and have been studied for their anticancer properties.
2H-Pyrazolo[4,3-c]pyridines: These compounds also contain a pyridine ring and have shown antiproliferative activity against cancer cell lines.
Uniqueness
5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an isopropylpiperidin-4-yloxy group and an amine group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
6-(1-propan-2-ylpiperidin-4-yl)oxypyridin-3-amine |
InChI |
InChI=1S/C13H21N3O/c1-10(2)16-7-5-12(6-8-16)17-13-4-3-11(14)9-15-13/h3-4,9-10,12H,5-8,14H2,1-2H3 |
InChI Key |
GWVXOSRAROSAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=NC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl {[2-(aminocarbonyl)-4-nitrophenyl]amino}(oxo)acetate](/img/structure/B8344609.png)
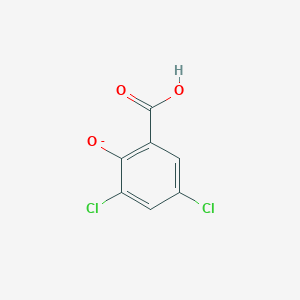
![7-Chloro-6-hydroxy-3-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8344624.png)




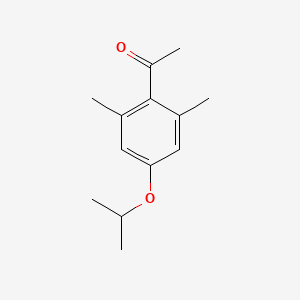
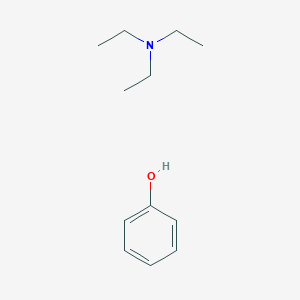
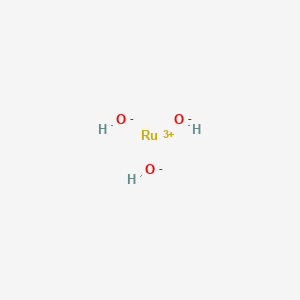
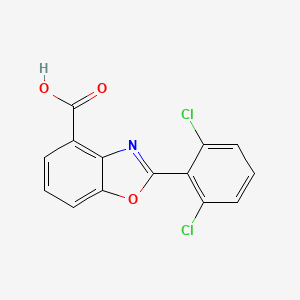
![(2-chlorophenyl)methyl N-[1-[[2-(1-hydroxyethyl)-1,3-thiazol-4-yl]methyl]pyrazol-4-yl]carbamate](/img/structure/B8344685.png)

![(7-Chloro-quinolin-4-yl)-[2-(4-methyl-piperidin-1-yl)-ethyl]-amine](/img/structure/B8344710.png)
